molecular formula C11H12N2O3 B2966814 4-(2-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248361-71-7

4-(2-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B2966814
CAS RN: 2248361-71-7
M. Wt: 220.228
InChI Key: JJGXVHXVMZFMIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several methods, including ring construction from different cyclic or acyclic precursors. Researchers have reported various synthetic strategies, highlighting the importance of stereoselectivity due to the chiral carbons in the pyrrolidine ring. Functionalization of preformed pyrrolidine rings, such as proline derivatives, has also been explored .


Molecular Structure Analysis

The molecular structure of 4-(2-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid features a five-membered pyrrolidine ring. The sp3-hybridization of the nitrogen atom allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the pyrrolidine ring, known as “pseudorotation,” contributes to its three-dimensional coverage. Stereogenicity at the carbons within the ring affects the biological profile of drug candidates, especially their binding mode to enantioselective proteins .

properties

IUPAC Name

4-(2-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-4-2-3-5-8(7)11(9(14)15)6-12-10(16)13-11/h2-5H,6H2,1H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXVHXVMZFMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CNC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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